molecular formula C18H15FN4O2S B10920227 (2Z)-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one

Cat. No.: B10920227
M. Wt: 370.4 g/mol
InChI Key: ODAXTWXVYZCFHQ-UHFFFAOYSA-N
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Description

2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of fluorobenzyl, pyrazolyl, furylmethyl, and thiazolanone moieties, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include fluorobenzyl halides, furylmethyl amines, and thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

Scientific Research Applications

2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

The uniqueness of 2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-(2-FURYLMETHYL)-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]imino-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN4O2S/c19-14-4-1-3-13(7-14)9-22-10-15(8-20-22)21-18-23(17(24)12-26-18)11-16-5-2-6-25-16/h1-8,10H,9,11-12H2

InChI Key

ODAXTWXVYZCFHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC(=CC=C3)F)S1)CC4=CC=CO4

Origin of Product

United States

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